molecular formula C8H12ClNSi B13941737 Pyridine, 2-chloro-5-(trimethylsilyl)- CAS No. 821773-96-0

Pyridine, 2-chloro-5-(trimethylsilyl)-

Cat. No.: B13941737
CAS No.: 821773-96-0
M. Wt: 185.72 g/mol
InChI Key: JBUKCUZRIDTARV-UHFFFAOYSA-N
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Description

Pyridine, 2-chloro-5-(trimethylsilyl)- is an organosilicon compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a trimethylsilyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-chloro-5-(trimethylsilyl)- can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of Pyridine, 2-chloro-5-(trimethylsilyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-chloro-5-(trimethylsilyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Pyridine, 2-chloro-5-(trimethylsilyl)- include:

    Bases: Triethylamine, sodium hydride

    Nucleophiles: Amines, thiols, alkoxides

    Catalysts: Palladium complexes for coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pyridine, 2-chloro-5-(trimethylsilyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyridine, 2-chloro-5-(trimethylsilyl)- involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on the molecule during chemical reactions. Additionally, the chlorine atom can participate in nucleophilic substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-chloro-5-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which provides steric bulk and chemical stability. This makes it particularly useful in protecting group chemistry and in reactions where steric hindrance is advantageous .

Properties

IUPAC Name

(6-chloropyridin-3-yl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNSi/c1-11(2,3)7-4-5-8(9)10-6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUKCUZRIDTARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479925
Record name Pyridine, 2-chloro-5-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821773-96-0
Record name Pyridine, 2-chloro-5-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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